Product packaging for alpha-L-gulopyranose(Cat. No.:CAS No. 39281-66-8)

alpha-L-gulopyranose

Cat. No.: B12793154
CAS No.: 39281-66-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-BYIBVSMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-L-Gulopyranose is the pyranose form of the rare sugar L-gulose, a monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol . This compound is characterized as an L-saccharide with alpha linking, defining its specific stereochemical configuration . Its linear formula is C6H12O6, and it features five defined stereocenters, which are critical for its structural identity and potential interactions in biological systems . The compound is identified by various chemical descriptors, including the canonical SMILES string C([C@H]1 C@H O)O and the InChIKey WQZGKKKJIJFFOK-BYIBVSMXSA-N . As a rare enantiomer of the more common D-sugars, this compound serves as a valuable biochemical reagent for research purposes. It is primarily used in scientific investigations exploring carbohydrate chemistry, enzyme specificity, and metabolic pathways. This product is intended for research use only and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with care and verify its suitability for their specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12793154 alpha-L-gulopyranose CAS No. 39281-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39281-66-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1

InChI Key

WQZGKKKJIJFFOK-BYIBVSMXSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for α L Gulopyranose and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a powerful toolkit for obtaining L-gulose and its derivatives, often by leveraging the abundant and inexpensive pool of D-sugars as starting materials. mdpi.comrhhz.net These methods rely on a series of stereocontrolled reactions to invert specific chiral centers within the D-sugar framework to arrive at the desired L-configuration.

Traditional Organic Synthesis Techniques for Monosaccharides

An alternative approach starts from D-glucose. A synthesis of L-glucose from D-glucose has been reported that proceeds through a D-gulose derivative, methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid, as a key intermediate. cdnsciencepub.com Similarly, L-gulose can be prepared from D-glucuronic acid via its conversion to L-gulonic acid, followed by reduction. A general representation of converting a D-hexose to an L-hexose is shown below.

Starting MaterialKey Intermediate(s)Final ProductOverall YieldReference
D-Glucono-1,5-lactoneAcetonide and TBDMS protected derivativesL-Gulose47% researchgate.net
Methyl α-D-glucopyranoside6-S-phenyl-6-thio-D-glucitol pentaacetateL-GuloseNot specified nih.gov
D-Gulono-1,4-lactone1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitolL-Glucose (via L-gulose intermediate pathway)34-53% nih.gov

Stereoselective Transformations in L-Sugar Synthesis

The precise control of stereochemistry is paramount in carbohydrate synthesis. Stereoselective transformations, particularly epimerization reactions, are fundamental to converting D-sugars into their L-counterparts. A powerful strategy for synthesizing L-gulose derivatives involves the C-5 epimerization of intermediates derived from D-mannose. mdpi.com This approach can produce highly functionalized L-gulose derivatives in a 9-step sequence with total yields between 21–23%. mdpi.com

The process often involves creating a 5,6-unsaturated derivative from a protected D-mannose precursor. Subsequent reactions then proceed with high stereocontrol to establish the L-gulo configuration. Furthermore, C-4 epimerization of these newly formed L-gulopyranoside derivatives can be employed to access other rare L-hexoses, such as L-allose, demonstrating the versatility of this stereochemical control. mdpi.comresearchgate.net Lewis acid-catalyzed rearrangement of certain epoxide intermediates derived from Δ⁴-uronates can lead to α-L C-4 ketopyranosides. nih.gov Subsequent hydride reduction can then stereoselectively yield either α-L-idopyranosiduronic or α-L-altropyranosiduronic acids, depending on the substitution pattern. nih.gov

Preparation of Protected Derivatives of α-L-Gulopyranose

The synthesis of complex oligosaccharides and glycoconjugates requires orthogonally protected building blocks, where different hydroxyl groups of the sugar can be selectively deprotected and modified. The synthesis of protected L-gulose derivatives is a critical step towards this goal. Thioglycosides are particularly valuable as glycosyl donors in oligosaccharide synthesis.

A reaction pathway starting from D-mannose has been developed to obtain orthogonally protected L-gulose thioglycosides. mdpi.com This method allows for the strategic placement of different protecting groups, such as benzyl (B1604629) and naphthylmethyl ethers, which can be removed under distinct conditions, enabling stepwise construction of more complex molecules. The preparation of these highly functionalized L-gulose derivatives is achieved in approximately nine steps from D-mannose. mdpi.com

Example of a Protected L-Gulose Precursor Synthesis:

Starting MaterialKey TransformationProduct TypeReference
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranosideC-5 Epimerization via a 5,6-unsaturated intermediateOrthogonally protected L-gulose thioglycoside mdpi.com

Synthesis of α-L-Gulopyranose from Non-Carbohydrate Precursors

De novo synthesis, the construction of sugars from simple, non-carbohydrate precursors, offers an alternative to the modification of existing sugars. rhhz.net This approach builds the carbohydrate backbone from the ground up. While direct de novo syntheses of L-gulose are less common, methodologies developed for related carbasugars (sugar analogues where the ring oxygen is replaced by a methylene (B1212753) group) illustrate the core principles.

For instance, the synthesis of carba-α-L-glucopyranose, an analogue of L-glucose, has been achieved starting from iodobenzene (B50100) cis-dihydrodiol, a non-carbohydrate material produced via microbial oxidation of iodobenzene. nih.gov This pathway involves a series of stereocontrolled reactions, including epoxidations and reductions, to construct the carbocyclic core with the desired stereochemistry. nih.gov Biologically, the synthesis of glucose from non-carbohydrate precursors like lactate (B86563) and alanine (B10760859) is known as gluconeogenesis. youtube.com This natural pathway underscores the principle of constructing sugars from simpler metabolic intermediates, although it is not a practical source for L-sugars. youtube.comwikipedia.org

Enzymatic and Biotechnological Synthesis

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. researchgate.net Glycosyltransferases, in particular, are key enzymes in nature for the assembly of complex oligosaccharides and glycoconjugates. nih.gov

Glycosyltransferase-Mediated Synthesis of α-L-Gulopyranose-Containing Structures

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide unit from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. wikipedia.orgcazypedia.org The biosynthesis of oligosaccharides catalyzed by these enzymes involves an activated donor sugar, such as UDP-glucose or GDP-mannose, which is then transferred to an appropriate acceptor. cazypedia.orgsigmaaldrich.com

The synthesis of a structure containing an α-L-gulopyranose linkage would theoretically require a specific glycosyltransferase that recognizes an activated form of L-gulose (e.g., GDP-L-gulose or UDP-L-gulose) as the donor substrate and the desired acceptor molecule. While many GTs have been characterized, their application is often limited by the availability of the required nucleotide sugar donor. nih.gov Mammals, for example, primarily use a set of nine sugar nucleotide donors, which does not typically include activated L-gulose. wikipedia.org

However, the field of glycosyltransferase engineering is rapidly advancing, with efforts to alter the donor and acceptor specificity of existing enzymes. nih.govdntb.gov.ua It is conceivable that a GT could be engineered to utilize an L-gulose donor. The general mechanism involves the GT binding both the nucleotide sugar donor and the acceptor substrate, facilitating the creation of a new glycosidic bond with high precision. wikipedia.org This enzymatic approach holds promise for the efficient and selective synthesis of complex glycans containing rare sugars like L-gulose.

Common Nucleotide Sugar Donors Used by Glycosyltransferases:

Nucleotide SugarMonosaccharide TransferredReference
UDP-glucoseD-Glucose cazypedia.org
UDP-galactoseD-Galactose cazypedia.org
GDP-mannoseD-Mannose cazypedia.org
GDP-fucoseL-Fucose cazypedia.org
UDP-N-acetylglucosamineD-N-acetylglucosamine cazypedia.org

Isomerization Reactions for L-Sugar Generation from D-Isomers

The generation of L-sugars from their readily available D-enantiomers is a significant challenge in carbohydrate chemistry, driven by the natural scarcity of L-sugars. wikipedia.orgchemistrysteps.com Most naturally occurring carbohydrates have a D-configuration. chemistrysteps.com Isomerization reactions provide a powerful tool to invert the stereochemistry of these molecules, enabling access to the L-series of sugars.

One of the foundational reactions in carbohydrate isomerization is the Lobry de Bruyn–Alberda van Ekenstein transformation. chemistrysteps.com This reaction, which occurs under basic conditions, involves the formation of an enediol intermediate from an aldose or ketose. chemistrysteps.comyoutube.com Through this intermediate, an aldose can be converted into its C-2 epimer. For example, D-glucose in a basic solution can establish an equilibrium with D-mannose. chemistrysteps.com This process of converting one isomer into its epimer is known as epimerization. chemistrysteps.com

While the classic Lobry de Bruyn–Alberda van Ekenstein reaction primarily leads to epimerization or conversion to a ketose, more complex, multi-step synthetic sequences are required to achieve the full inversion of all stereocenters necessary to convert a D-sugar to its L-enantiomer (e.g., D-glucose to L-gulose). chemistrysteps.com Such syntheses often involve protecting group strategies and a series of stereochemically controlled reactions to achieve the desired transformation.

The table below summarizes key findings from various studies on the synthesis of L-sugars from D-isomers.

Chemical Reactivity and Transformation Mechanisms of α L Gulopyranose

Anomeric Interconversion and Mutarotation Studies

In solution, α-L-gulopyranose, like other reducing sugars, undergoes mutarotation. This process involves the interconversion between the α and β anomers through a transient open-chain aldehyde form. This equilibrium is a critical aspect of its solution-state chemistry, influencing its reactivity and physical properties.

The interconversion between α-L-gulopyranose and its β-anomer proceeds through a mechanism involving the opening of the pyranose ring to form the acyclic aldehyde, followed by re-cyclization. wikipedia.org This process is initiated by the protonation of the endocyclic oxygen atom (O-5) and deprotonation of the anomeric hydroxyl group. The presence of a solvent, typically water, is crucial in facilitating the necessary proton transfers.

The open-chain form is thermodynamically unstable and exists in very low concentrations at equilibrium. wikipedia.org The re-closure of the aldehyde can occur from either face of the carbonyl group, leading to the formation of either the α or β anomer. The stereochemistry of the resulting anomer is determined by the trajectory of the nucleophilic attack of the C-5 hydroxyl group on the aldehyde.

Studies on analogous sugars like glucose have shown that water molecules can act as catalysts in this process, forming a hydrogen-bonded bridge to facilitate the proton transfers required for ring opening and closing. nih.gov While specific mechanistic studies on L-gulose are less common, the fundamental principles of this acid-base catalyzed ring-chain tautomerism are applicable.

The process of mutarotation can be monitored by observing the change in the optical rotation of a solution of a pure anomer over time until an equilibrium value is reached. For D-glucose, the α-anomer has a specific rotation of +112.2°, the β-anomer +18.7°, and the equilibrium mixture +52.7°. masterorganicchemistry.com This corresponds to an equilibrium mixture of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose. masterorganicchemistry.com

While specific kinetic and thermodynamic parameters for the anomerization of α-L-gulopyranose are not extensively documented, the principles are the same. The equilibrium position is determined by the relative thermodynamic stabilities of the α and β anomers. The anomer with the anomeric hydroxyl group in the equatorial position is generally more stable, a phenomenon known as the anomeric effect. The rate of anomerization is influenced by factors such as temperature, pH, and the presence of catalysts.

Table 1: Representative Anomerization Data for Aldohexoses
SugarAnomerInitial Specific Rotation ([α]D)Equilibrium Specific Rotation ([α]D)Equilibrium Composition (%)
D-Glucoseα+112.2°+52.7°α: ~36%, β: ~64%
β+18.7°
D-Galactoseα+150.7°+80.2°α: ~30%, β: ~70%
β+52.8°

Note: The data presented for D-glucose and D-galactose are illustrative of the principles of mutarotation. Specific values for L-gulose may differ.

The mutarotation of reducing sugars is subject to both acid and base catalysis. wikipedia.org In a neutral aqueous solution, water molecules act as both a weak acid and a weak base to facilitate the proton transfers necessary for ring opening and closing. The rate of mutarotation is significantly accelerated by the addition of acids or bases.

Enzymes known as mutarotases, or aldose-1-epimerases, can also catalyze this interconversion. These enzymes provide a specific environment in their active site that lowers the activation energy for the ring-opening and closing steps. While the substrate specificity of mutarotases has been studied for common sugars, their activity on rare sugars like L-gulose is an area of ongoing research.

Glycosylation Reactions and Glycoside Formation

Glycosylation is a fundamental reaction of carbohydrates, involving the formation of a glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group of another molecule (the aglycone). The synthesis of L-gulopyranosides requires careful control of stereochemistry at the anomeric center.

The stereoselective synthesis of glycosides is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction (α or β) is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.

For the synthesis of 1,2-cis-glycosides, such as α-L-gulopyranosides, non-participating protecting groups are typically used at the C-2 position of the glycosyl donor. This prevents the formation of an intermediate that would direct the attack of the acceptor to the trans position. In one example, the diastereospecific glycosidation of a protected L-gulopyranoside with an α-D-mannopyranosyl phosphate (B84403) donor resulted in the formation of an α-L-guloside linkage with retention of configuration at the mannose anomeric center. acs.org

Conversely, the use of a participating group at C-2, such as an acetyl or benzoyl group, generally leads to the formation of 1,2-trans-glycosides through neighboring group participation.

Table 2: General Strategies for Stereoselective Glycosylation
Desired AnomerProtecting Group at C-2General MechanismTypical Outcome
1,2-trans (β-L-gulopyranoside)Participating (e.g., Acetyl, Benzoyl)Neighboring group participationHigh stereoselectivity
1,2-cis (α-L-gulopyranoside)Non-participating (e.g., Benzyl (B1604629), Silyl)SN2-like or SN1-like, solvent and promoter dependentStereoselectivity can be challenging

The synthesis of oligosaccharides and glycoconjugates containing L-gulose requires the preparation of suitable glycosyl donors and acceptors. L-gulose itself can be synthesized from more common sugars, such as D-glucose, through a series of chemical transformations. acs.org

Glycosyl Donors:

Commonly used glycosyl donors include glycosyl halides, trichloroacetimidates, thioglycosides, and glycosyl phosphates. These donors are activated by specific promoters to generate a reactive electrophile at the anomeric center.

Thioglycosyl Donors: A general method for the synthesis of all eight L-hexopyranosyl thioglycosyl donors, including L-gulose, has been developed. researchgate.net Thioglycosides are stable and can be activated under a variety of conditions.

Trichloroacetimidate (B1259523) Donors: Glycosyl trichloroacetimidates are highly reactive donors that can be prepared from the corresponding hemiacetal. nih.govuni-konstanz.de They are often used for the synthesis of complex oligosaccharides.

Glycosyl Phosphate Donors: Glycosyl phosphates are another class of effective glycosyl donors. A protected L-gulopyranoside has been successfully used as an acceptor in a glycosylation reaction with an α-D-mannopyranosyl phosphate donor. acs.org

Glycosyl Acceptors:

A glycosyl acceptor is a molecule with one or more free hydroxyl groups that can act as a nucleophile in a glycosylation reaction. The synthesis of L-gulopyranosyl acceptors often involves a series of protection and deprotection steps to expose the desired hydroxyl group for glycosylation. For example, a suitably protected derivative of L-gulose can be prepared to act as an acceptor for the synthesis of a disaccharide. acs.org

Oxidation and Reduction Pathways of α-L-Gulopyranose

The oxidation and reduction reactions of α-L-gulopyranose primarily involve its open-chain isomer, L-gulose, which exists in equilibrium with the cyclic form in aqueous solutions. The aldehyde group at carbon-1 (C1) and the primary alcohol group at carbon-6 (C6) are the main sites of these transformations.

Oxidation Pathways

The oxidation of L-gulose can yield different products depending on the strength of the oxidizing agent used.

Mild Oxidation: The use of a mild oxidizing agent, such as bromine water (Br₂/H₂O), selectively oxidizes the aldehyde group at C1 to a carboxylic acid. This reaction results in the formation of L-gulonic acid. This type of sugar acid is generally known as an aldonic acid.

Strong Oxidation: A strong oxidizing agent, like nitric acid (HNO₃), oxidizes both the aldehyde group at C1 and the primary alcohol group at C6. doubtnut.comncert.nic.in This process yields a dicarboxylic acid known as L-gularic acid (an aldaric acid). doubtnut.comresearchgate.net This reaction is a common pathway for producing aldaric acids from various monosaccharides. google.com

Reduction Pathways

The reduction of the aldehyde group in L-gulose leads to the formation of a sugar alcohol or alditol.

Sodium Borohydride (B1222165) Reduction: A common reducing agent for this transformation is sodium borohydride (NaBH₄). vaia.com When L-gulose is treated with NaBH₄, its aldehyde group is reduced to a primary alcohol group (-CH₂OH). askfilo.com The resulting alditol is L-gulitol. An interesting stereochemical outcome of this reaction is that L-gulitol is structurally identical to D-glucitol (also known as sorbitol), the reduction product of D-glucose. vaia.comquora.comchegg.com This is because the linear chains of L-gulose and D-glucose are configured in such a way that their reduction products are the same achiral molecule. vaia.comquora.com

The following table summarizes the key oxidation and reduction reactions of L-gulose.

Reaction TypeReagent(s)Reactive Site(s)Product NameProduct Class
Reduction Sodium Borohydride (NaBH₄)C1 AldehydeL-Gulitol (D-Glucitol)Alditol
Mild Oxidation Bromine Water (Br₂/H₂O)C1 AldehydeL-Gulonic AcidAldonic Acid
Strong Oxidation Nitric Acid (HNO₃)C1 Aldehyde & C6 AlcoholL-Gularic AcidAldaric Acid

Epimerization Reactions Involving α-L-Gulopyranose

Epimerization is the process of changing the stereochemical configuration at a single asymmetric carbon atom in a molecule containing multiple chiral centers. quora.compearson.com In monosaccharides like L-gulose, this transformation can occur under specific conditions, leading to the formation of different sugars (epimers).

Base-Catalyzed Epimerization

The most common mechanism for epimerization in monosaccharides occurs under basic conditions and typically affects the C2 position. youtube.com The process involves the open-chain aldehyde form of the sugar.

Proton Abstraction: A base removes the acidic α-hydrogen from the carbon adjacent to the carbonyl group (C2).

Enolate Formation: This deprotonation results in the formation of a planar enolate intermediate. The stereochemical information at C2 is lost in this intermediate.

Reprotonation: The enolate can then be reprotonated from either face. Reprotonation from one side regenerates the original sugar (L-gulose), while protonation from the opposite side yields its C2 epimer, L-idose.

This base-catalyzed equilibration results in a mixture of the original sugar and its C2 epimer. vaia.com While C2 epimerization is the most facile, epimerization at other positions, such as C3 and C4, can also occur, though often requiring more specific conditions or enzymatic catalysis. nih.govresearchgate.net

The epimers of L-gulose at various chiral centers are distinct L-series sugars. The table below identifies these epimers.

Position of EpimerizationEpimer of L-Gulose
C2 L-Idose
C3 L-Allose
C4 L-Galactose

Conformational Analysis and Dynamics of α L Gulopyranose Ring Systems

Pyranose Ring Conformations: Chair, Boat, and Skew-boat Forms

Like other six-membered ring systems, the pyranose ring of α-L-gulopyranose is not planar. To alleviate torsional and steric strain, it adopts puckered conformations. The most stable and predominant conformations are the two chair forms (C), which are generally free of torsional strain. uni-kiel.de Other higher-energy conformations include the boat (B) and skew-boat (S) forms. uni-kiel.deresearchgate.net The chair conformation is significantly more stable, with skew forms having energy minima approximately 20 kJ/mol higher, making the chair by far the most populated conformation in solution. uni-kiel.de

The two primary chair conformations are designated as ⁴C₁ and ¹C₄, where the numbers indicate the carbon atoms located above or below a reference plane defined by C2, C3, C5, and the ring oxygen. uni-kiel.de The relative stability of these two chairs is determined by the steric interactions, primarily 1,3-diaxial repulsions, between the ring's substituents. uni-kiel.de

For α-L-gulopyranose, the stereochemistry dictates the orientation of the hydroxyl groups. In the ⁴C₁ conformation, the substituents are arranged as follows:

C1-OH: axial (α-anomer)

C2-OH: equatorial

C3-OH: axial

C4-OH: axial

C5-CH₂OH: equatorial

In the alternative ¹C₄ conformation, all these substituents would flip their orientations (axial becomes equatorial and vice versa). The ⁴C₁ conformation of α-L-gulopyranose is destabilized by two significant 1,3-diaxial interactions: one between the C1-OH and C3-OH, and another between the C2-H and C4-OH. However, the ¹C₄ conformation would place the bulky hydroxymethyl group at C5 in an axial position, which is generally highly unfavorable.

While most aldohexoses favor the ⁴C₁ chair, computational studies on related hexuronic acids have shown that the conformational preference can shift. nih.gov For instance, β-guluronic acid, an oxidized derivative of gulose, was found to favor the ¹C₄ chair. nih.gov This shift is attributed to the electronic and steric changes from the oxidation at the C6 position. Nevertheless, for the unmodified α-L-gulopyranose, the ⁴C₁ conformation is generally considered the most stable, despite its axial hydroxyl groups. nih.gov The energy difference between the two chair forms for many monosaccharides is significant; for β-D-glucopyranose, the ¹C₄ chair is about 25 kJ/mol (roughly 6 kcal/mol) less stable than the ⁴C₁ chair. uni-kiel.de

Table 1: Comparison of Substituent Orientations in Chair Conformations of α-L-Gulopyranose
Substituent⁴C₁ Conformation¹C₄ Conformation
C1-OHAxialEquatorial
C2-OHEquatorialAxial
C3-OHAxialEquatorial
C4-OHAxialEquatorial
C5-CH₂OHEquatorialAxial

The pyranose ring is dynamic, with interconversion occurring between various conformations. The transition from one chair form to another (e.g., ⁴C₁ to ¹C₄), known as ring inversion, must proceed through higher-energy intermediates like half-chair, boat, and skew-boat conformations. The energy barriers for these transitions can be significant. For β-D-glucopyranose, the energy of boat conformers is approximately 4-15 kcal/mol higher than the global energy minimum ⁴C₁ chair. researchgate.net The ¹C₄ chair itself is about 5-10 kcal/mol higher in energy. researchgate.netacs.org

Anomeric Effect and its Influence on α-L-Gulopyranose Conformation

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite potential steric hindrance. wikipedia.org This effect arises from a stabilizing interaction (hyperconjugation) between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. wikipedia.org This interaction is maximized when the lone pair and the C1-substituent bond are anti-periplanar (oriented at 180°), a condition met when the substituent is axial. wikipedia.org

In α-L-gulopyranose, the anomeric hydroxyl group is in the axial position in the ⁴C₁ chair. The anomeric effect provides additional stabilization to this conformation, estimated to be around 4-8 kJ/mol (1-2 kcal/mol) for sugars in general. wikipedia.org This effect partially counteracts the steric strain from 1,3-diaxial interactions. The anomeric effect is a key reason why the α-anomer of many sugars, which has an axial C1-substituent, is more stable than would be predicted based on sterics alone. dypvp.edu.in For D-glucose in solution, the equilibrium mixture is about 36% α-anomer and 64% β-anomer; without the anomeric effect stabilizing the axial group, the ratio would be closer to 11:89. wikipedia.org

Influence of Hydroxyl Group Orientations and Substituents on Ring Conformation

The specific configuration of hydroxyl groups is the primary determinant of a monosaccharide's conformational preference. In the ⁴C₁ chair of α-L-gulopyranose, the axial hydroxyls at C3 and C4 create destabilizing steric interactions. These 1,3-diaxial interactions between the OH groups can increase the molecule's potential energy. nih.gov However, the orientation of these groups also allows for the formation of intramolecular hydrogen bond networks, which can play a pivotal role in stabilizing certain conformations, particularly in the gas phase. researchgate.net In aqueous solution, these internal hydrogen bonds compete with hydrogen bonding to water molecules, making steric repulsion a more dominant factor. tandfonline.com

The introduction of substituents can further alter the conformational equilibrium. The nature, size, and electronic properties of a substituent can either exacerbate existing steric clashes or introduce new stabilizing interactions. For example, replacing a hydroxyl group with a bulkier group would further destabilize a conformation where that group is axial. Conversely, replacing a hydroxyl group with a fluorine atom can introduce different electronic effects that influence conformation. nih.gov The stereochemistry of substituents can have a profound impact; for example, in halogenated pyran analogues, changing the stereochemistry of a single iodine atom was shown to significantly distort the chair conformation.

Conformational Flexibility of Glycosidic Linkages in Oligosaccharides and Polysaccharides Containing L-Gulose

The conformational preferences of these torsion angles are dictated by steric effects, electronic effects (such as the exo-anomeric effect, which influences the orientation of the glycosidic bond relative to the pyranose ring), and hydrogen bonding. nih.govnih.gov The specific conformation of the L-gulose residue (its chair pucker and the orientation of its hydroxyls) will restrict the allowable Φ and Ψ angles, influencing the local and global structure of the polysaccharide chain. For example, the presence of L-guluronic acid (an oxidized form of L-gulose) in the polysaccharide alginate is crucial for its ability to form gels, a property that is directly linked to the specific conformation and interactions of the guluronate blocks. Different types of glycosidic linkages exhibit different degrees of flexibility, with some existing as a single preferred conformer and others as an equilibrium between multiple conformers. acs.org

Table 2: Torsion Angles Defining Glycosidic Linkage Geometry
AngleDefining Atoms (Example for 1→X linkage)Description
Φ (phi)O5'–C1'–Oₓ–CₓRotation around the C1'-Oₓ bond
Ψ (psi)C1'–Oₓ–Cₓ–HₓRotation around the Oₓ-Cₓ bond
ω (omega)O6–C6–C5–O5Rotation around the C5-C6 bond (for 1→6 linkages only)

Theoretical Prediction of Conformational Preferences

Investigating the complex potential energy surfaces of monosaccharides requires powerful computational tools. Theoretical methods are essential for predicting the relative stabilities of different conformers and the energy barriers between them. gu.se

Density Functional Theory (DFT) is a quantum mechanical method widely used to perform high-accuracy calculations on carbohydrate conformations. researchgate.net Functionals such as B3LYP, often paired with extensive basis sets like 6-311++G**, can provide reliable geometric and energetic information, including the subtle effects of hydrogen bonding and stereoelectronics. researchgate.netacs.org

Molecular Mechanics (MM) methods use classical force fields (like CHARMM, GLYCAM, or MM3/MM4) to model molecules. gu.se While less computationally expensive than DFT, they allow for the exploration of larger conformational spaces and longer timescales, which is crucial for studying the dynamics of oligosaccharides.

Molecular Dynamics (MD) Simulations use these force fields to simulate the movement of atoms over time, providing insight into the dynamic behavior of molecules like α-L-gulopyranose in solution. nih.gov Advanced techniques like metadynamics can be combined with MD to efficiently explore the conformational free energy landscape and map the pathways of complex conformational changes, such as ring inversion. acs.orgurl.edu These computational approaches are vital for rationalizing experimental data and providing a detailed molecular-level understanding of the structural preferences of α-L-gulopyranose. gu.semdpi.com

Biological Roles and Metabolic Pathways Involving L Gulose and Its Pyranose Forms

Biosynthesis of L-Ascorbic Acid (Vitamin C)

While several pathways for L-ascorbic acid biosynthesis have been proposed in plants, the L-gulose pathway represents a significant alternative route. researchgate.net This pathway highlights the metabolic flexibility within plants to produce this essential compound.

The L-Gulose Pathway in Plants

The L-gulose pathway for L-ascorbic acid biosynthesis is an alternative to the well-established Smirnoff-Wheeler pathway. researchgate.net In this pathway, L-gulose serves as a precursor to L-ascorbic acid. The pathway is thought to proceed via the following steps: GDP-D-mannose is converted to GDP-L-gulose, which is then metabolized to L-gulose. Subsequently, L-gulose is oxidized to L-gulono-1,4-lactone, the direct precursor to L-ascorbic acid. researchgate.net The existence of this pathway suggests a more complex and potentially compartmentalized regulation of Vitamin C synthesis in plant cells. nih.govcore.ac.uk

Role of GDP-D-Mannose 3',5'-Epimerase (GME) in L-Gulose Formation

A key enzyme in the formation of L-gulose is GDP-D-mannose 3',5'-epimerase (GME). nih.gov This enzyme catalyzes the reversible epimerization of GDP-D-mannose. researchgate.net While its primary role in the main ascorbate (B8700270) synthesis pathway is the formation of GDP-L-galactose, GME is also capable of producing GDP-L-gulose. nih.govacs.org This dual functionality positions GME as a critical branching point between the L-galactose and L-gulose pathways for ascorbate biosynthesis. researchgate.net The activity of GME is subject to complex regulation, including feedback inhibition, which suggests it is a control point for carbon flux into the Vitamin C pathway. nih.gov

Identification and Characterization of Metabolic Intermediates in Ascorbate Biosynthesis (e.g., GDP-L-Gulose)

The identification of GDP-L-gulose as a novel intermediate was a crucial step in elucidating the L-gulose pathway. nih.govresearchgate.net Studies have demonstrated that GME catalyzes at least two distinct epimerization reactions, leading to the formation of both GDP-L-galactose and GDP-L-gulose. nih.gov The characterization of GDP-L-gulose has provided substantial evidence for an alternative route to L-ascorbic acid that mirrors parts of the animal pathway. nih.govcore.ac.uk Further research has confirmed that GME establishes an equilibrium between GDP-L-galactose and GDP-L-gulose, with the reaction proceeding through a GDP-L-4-keto-gulose intermediate. acs.orgnih.gov

Enzymatic Recognition and Processing

The interaction of L-gulose and its derivatives with various enzymes is fundamental to its metabolic fate. These interactions are governed by the specificities of the enzymes involved.

Substrate Specificity of Glycosyltransferases for L-Gulose

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to a specific acceptor molecule. cazypedia.orgoup.com The specificity of GTs is generally high for both the donor and acceptor substrates. nih.gov While extensive research exists on the substrate specificity of GTs for common sugars like D-glucose and D-galactose, specific studies on L-gulose as a substrate are limited. However, some glycosyltransferases have been shown to exhibit relaxed substrate specificity, accepting various nucleotide-activated sugars. nih.gov Given that L-gulose exists in an activated form as GDP-L-gulose, it is plausible that certain GTs could recognize and utilize it as a donor substrate, potentially leading to the formation of L-gulose-containing glycans. The structural similarity of L-gulose to other hexoses suggests that it might interact with the active sites of some GTs, although likely with different affinities compared to their preferred substrates.

Enzyme FamilyGeneral FunctionPotential Interaction with L-Gulose
Glycosyltransferases (GTs) Transfer of sugar moieties from activated donors to acceptors. cazypedia.orgGDP-L-gulose could potentially serve as a donor substrate for some GTs with relaxed specificity. nih.gov
Glycosyl Hydrolases (GHs) Catalyze the hydrolysis of glycosidic bonds. nih.govCould potentially cleave glycosidic bonds involving L-gulose if it is incorporated into glycans.
Dehydrogenases Catalyze oxidation-reduction reactions.L-gulose can be oxidized by certain dehydrogenases, such as L-gulose dehydrogenase in the ascorbate pathway. researchgate.net

Interaction with Glycosyl Hydrolases and Dehydrogenases

Glycosyl hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov Their primary role is in the breakdown of complex carbohydrates. If L-gulose were incorporated into oligosaccharides or polysaccharides, it is conceivable that specific glycosyl hydrolases could recognize and cleave these linkages. However, the specificity of most GHs is directed towards D-sugars, which are far more abundant in nature. quora.com

Dehydrogenases are enzymes that catalyze oxidation-reduction reactions, often involving the transfer of hydride ions. In the context of the L-gulose pathway, L-gulose dehydrogenase is a key enzyme that oxidizes L-gulose to L-gulono-1,4-lactone. researchgate.net Furthermore, research on a bacterial L-glucose catabolic pathway has identified a scyllo-inositol dehydrogenase that can oxidize L-glucose (the C1 aldehyde of L-gulose) to L-glucono-1,5-lactone. plos.org This demonstrates that dehydrogenases exist that can recognize and act upon L-sugars, including those structurally related to L-gulose.

EnzymeSubstrate(s)Product(s)Metabolic Pathway
GDP-D-mannose 3',5'-epimerase (GME) GDP-D-mannoseGDP-L-gulose, GDP-L-galactose nih.govacs.orgL-Ascorbic Acid Biosynthesis
L-gulose dehydrogenase L-guloseL-gulono-1,4-lactone researchgate.netL-Ascorbic Acid Biosynthesis
scyllo-inositol dehydrogenase L-glucose, scyllo-inositol, myo-inositolL-glucono-1,5-lactone plos.orgBacterial L-glucose catabolism

Incorporation into Complex Carbohydrates and Glycoconjugates

The primary significance of L-gulose in biological structures is realized upon its oxidation to α-L-guluronic acid. In this form, it becomes a crucial building block for major polysaccharides and is implicated in the broader functions of glycans in cellular processes.

Contribution to Cellular Recognition Processes involving Glycans

Glycans, the carbohydrate portions of glycoconjugates like glycoproteins and glycolipids, play a central role in a vast array of biological recognition events. These processes include cell-to-cell adhesion, immune responses, and signaling. The specificity of these interactions is determined by the sequence and structure of the monosaccharides that form the glycan chains.

While specific monosaccharides like D-galactose, D-mannose, and L-fucose are well-documented as key recognition motifs, the direct role of L-gulose in such processes is not extensively characterized. However, the principles of glycan recognition provide a framework for its potential involvement. For instance, studies on the L-sugar L-fucose demonstrate that it is specifically recognized by pinocytosis receptors on macrophages, mediating the clearance of certain glycoproteins from circulation. This establishes that L-isomers of sugars can act as specific ligands in cellular recognition.

The involvement of glycans in cellular adhesion is often mediated by sugar-binding proteins called lectins, which recognize specific carbohydrate structures. This recognition is crucial for processes ranging from immune cell trafficking to pathogen binding. While L-gulose itself has not been identified as a common ligand in these interactions, its structural isomer, L-glucose, has been shown to be metabolized by certain bacteria, indicating that specific enzymes and binding proteins for L-sugars do exist in nature. The potential for L-gulose-containing glycans to be involved in cellular recognition remains an area for further investigation.

Metabolic Pathways and Fate of L-Gulose in Biological Systems

Although L-sugars are generally less common in metabolic pathways than their D-counterparts, L-gulose is not metabolically inert. Research has identified specific pathways where it serves as an intermediate and has demonstrated that it can be utilized as an energy source in certain contexts.

In a study involving rats, dietary L-gulose was shown to contribute to whole-body energy metabolism. The data suggested that the assimilation of energy from L-gulose is likely mediated by microorganisms within the large intestine. nih.gov This indicates that while the host's own enzymes may not readily process L-gulose, the gut microbiome possesses the necessary enzymatic machinery to break it down, releasing energy that can then be absorbed by the host. nih.gov The net metabolizable energy value for L-gulose was determined to be significant, demonstrating its potential as a nutrient source under these conditions. nih.gov

A more direct and significant metabolic role for L-gulose is as an intermediate in one of the biosynthetic pathways for L-ascorbic acid (Vitamin C). pnas.org While humans lack the ability to synthesize Vitamin C, many other animals and most plants can produce it. In these organisms, L-gulose is a precursor that can be oxidized to L-gulono-1,4-lactone, a direct precursor to L-ascorbic acid. pnas.org

While most organisms, including humans, cannot readily metabolize L-sugars like L-glucose because the primary glycolytic enzyme, hexokinase, cannot phosphorylate them, some microorganisms have evolved specific pathways to utilize them. For example, the bacterium Paracoccus sp. 43P can catabolize L-glucose using an NAD⁺-dependent L-glucose dehydrogenase. This initial oxidation step converts the L-sugar into a product that can enter a specialized metabolic pathway, ultimately yielding intermediates for central metabolism like pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. wikipedia.orgnih.gov This provides a model for how L-gulose could be similarly processed by specific microbial enzymes.

Metabolic Fates of L-Gulose
Metabolic ProcessRole of L-GuloseOrganism/SystemKey Outcome
Energy MetabolismSubstrateRat (via gut microbiota)Contributes to whole-body energy supply nih.gov
Vitamin C BiosynthesisIntermediatePlants and various animals (not humans)Precursor to L-gulono-1,4-lactone and L-ascorbic acid pnas.org

Chemical Derivatization Strategies for α L Gulopyranose Research

Regioselective Functionalization and Protecting Group Chemistry in α-L-Gulopyranose Synthesis

The synthesis of complex carbohydrates requires precise control over the reactivity of multiple hydroxyl groups. Regioselective functionalization, achieved through the strategic use of protecting groups, is a cornerstone of this process. nih.govnih.gov In the context of α-L-gulopyranose, these strategies are vital for creating specific building blocks for more complex syntheses.

Protecting groups are chemical moieties that temporarily mask hydroxyl groups, preventing them from reacting while other parts of the molecule are modified. nih.govorganic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ability to be removed selectively (orthogonality). nsf.gov Common protecting groups in carbohydrate chemistry include ethers (e.g., benzyl), esters (e.g., acetyl, benzoyl), and acetals (e.g., isopropylidene, benzylidene). nsf.govsigmaaldrich.com

A convenient route for preparing L-gulose and its C-6 derivatives starts from commercially available 2,3:5,6-diisopropylidene-d-mannofuranose. nih.gov This multi-step synthesis involves a key C-5 epimerization and relies heavily on regioselective protection and deprotection. For instance, after 1-O-benzylation, the 5,6-isopropylidene group is regioselectively hydrolyzed. This is followed by a one-pot 6-O-benzoylation and 5-O-mesylation, which proceeds with excellent selectivity. nih.gov The resulting mesylate is then treated to induce an intramolecular SN2 inversion, a critical step that establishes the L-gulo configuration. nih.gov

Another synthetic approach starts from D-glucono-1,5-lactone, where the effective cleavage of acetonides in the presence of tert-butyldimethylsilyl (TBDMS) ethers is a key step, highlighting the importance of selective deprotection methods. researchgate.net The use of directing-protecting groups, which can influence the reactivity of nearby hydroxyl groups through non-covalent interactions like hydrogen bonding, is an advanced strategy to achieve high regioselectivity in acylation or silylation reactions. researchgate.net

Table 1: Examples of Protecting Group Strategies in L-Gulose Synthesis

Starting MaterialKey Protecting Groups UsedKey TransformationTarget Intermediate/ProductReference
2,3:5,6-diisopropylidene-d-mannofuranoseIsopropylidene, Benzyl (B1604629) (Bn), Benzoyl (Bz), Mesyl (Ms)C-5 epimerization via SN2 inversionBenzyl 5,6-anhydro-2,3-isopropylidene-β-L-gulofuranoside nih.gov
D-glucono-1,5-lactoneAcetonide, tert-butyldimethylsilyl (TBDMS)Selective deprotection of acetonidesL-gulose researchgate.net
Methyl D-mannosidePhenylboronic acidPhotodecarboxylation–alkylationMethyl L-guloside acs.org

Synthesis of L-Gulopyranose-Containing Oligosaccharide Building Blocks

Building oligosaccharides requires the controlled, stereoselective formation of glycosidic bonds between monosaccharide units. rsc.org The synthesis of oligosaccharides containing L-gulopyranose (or its oxidized form, L-guluronic acid) is particularly relevant to the study of alginates, which are linear copolymers of (1→4)-linked β-D-mannuronic acid and α-L-guluronic acid. elsevier.es

A significant challenge in synthesizing these oligosaccharides is controlling the stereochemistry of the glycosidic linkage. L-gulopyranose has an inherent preference for forming 1,2-cis-glycosidic bonds (α-linkages). dtu.dk However, L-guluronic acid donors are less stereoselective. dtu.dk Consequently, a post-glycosylation oxidation strategy is often preferred, where L-gulose donors are used to form the oligosaccharide first, followed by oxidation of the primary alcohol at C-6 to a carboxylic acid to yield the guluronic acid residue. dtu.dk

One effective strategy for synthesizing α-linked L-guluronic acid oligosaccharides begins with L-ascorbic acid. researchgate.net This approach uses key intermediates such as L-gulopyranosyl trichloroacetimidate (B1259523) as a glycosyl donor and 1,6-anhydro-2,3-di-O-benzyl-β-L-gulopyranose as an elongation unit (glycosyl acceptor). researchgate.net This method has been successful in preparing di-, tri-, and tetramers with excellent α-selectivity. rsc.org The use of 1,6-anhydro intermediates locks the sugar in a conformation that facilitates the desired stereochemical outcome during glycosylation. researchgate.net

Table 2: Synthetic Approaches to L-Gulopyranose-Containing Oligosaccharides

Donor/Acceptor StrategyKey IntermediatesLinkage TypeTarget OligosaccharideReference
Trichloroacetimidate donor / 1,6-Anhydro acceptorL-gulopyranosyl trichloroacetimidate, 1,6-anhydro-β-L-gulopyranoseα-L-guluronic acid linkagesAlginate-related di-, tri-, and tetramers researchgate.netrsc.org
Post-glycosylation oxidationL-gulose donorsα-(1→4)α-L-guluronic acid block oligosaccharides dtu.dk

Preparation of Chemically Modified Glycoconjugates for Biological Probes

Glycoconjugates, which are carbohydrates linked to proteins or lipids, are vital for a vast array of biological processes. nih.gov Synthetically prepared glycoconjugates containing L-gulose or its derivatives serve as essential biological probes to investigate these processes, develop therapeutics, and design vaccines. rhhz.netresearchgate.net L-gulopyranosides are known constituents of the antitumor drug Bleomycin A2 and the nucleoside antibiotic Adenomycin, making their synthesis and modification a subject of significant interest. rhhz.net

The synthesis of these probes involves the chemical attachment of a specifically designed L-gulose derivative to another molecule. A common strategy is the "click chemistry" reaction, such as the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This involves preparing a sugar derivative with an azide (B81097) group and a target molecule with a terminal alkyne (or vice-versa). The two components are then joined via a stable triazole linker. mdpi.com This method has been used to link sugar derivatives to molecules like mucochloric acid to explore their biological activity. mdpi.com

Another approach involves the synthesis of nucleotide-activated sugars, such as GDP-L-gulose, which are the natural substrates for enzymes called glycosyltransferases. nih.govacs.org These enzymes can then be used in chemoenzymatic strategies to transfer the L-sugar onto various glycan acceptors, producing well-defined glycoconjugates. This method provides access to complex structures that are difficult to achieve through purely chemical synthesis and can be used to probe the substrate specificity of enzymes and detect rare sugar-binding proteins. acs.org

Derivatization for Novel Material Design and Applications

The derivatization of α-L-gulopyranose is central to the design of novel biomaterials, primarily through its oxidized form, α-L-guluronic acid, a key component of the natural polysaccharide alginate. researchgate.nettaylorandfrancis.com Alginates are extracted from brown seaweed and are composed of blocks of β-D-mannuronic acid (M-blocks), α-L-guluronic acid (G-blocks), and alternating sequences (MG-blocks). elsevier.es

The unique properties of alginates, particularly their ability to form strong hydrogels in the presence of divalent cations like Ca²⁺, are directly related to the high content of G-blocks. elsevier.estaylorandfrancis.com The α-L-guluronic acid residues create a "buckled" chain conformation that allows for the efficient binding of calcium ions in a structure famously known as the "egg-box model". elsevier.es This crosslinking ability is fundamental to its application.

Chemical derivatization allows for the tailoring of alginate properties for specific applications. By controlling the ratio and distribution of M and G units, or by chemically modifying the carboxyl and hydroxyl groups, materials with varied mechanical strength, porosity, biodegradability, and cell affinity can be created. mdpi.com These tailored alginate-based materials are widely used in:

Biomedical Applications: As hydrogels for wound dressings, scaffolds for tissue engineering and cell encapsulation, and as matrices for the controlled delivery of drugs. researchgate.netmdpi.com

Food Industry: As thickening agents, stabilizers, and gelling agents in products like jellies and ice cream. elsevier.esatamanchemicals.com

Other Industries: For applications in textile printing and paper sizing. atamanchemicals.com

For example, alginate can be combined with other polymers or nanoparticles to create composite materials with enhanced properties, such as improved bone regeneration capabilities. mdpi.com Furthermore, chemical modifications like periodate (B1199274) oxidation can induce further conformational flexibility, creating new possibilities for material design. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for α L Gulopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of carbohydrates in solution. For α-L-gulopyranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and conformational elucidation.

1D and 2D NMR Techniques (¹H, ¹³C, TOCSY, COSY, NOESY, HMBC) for Structural Elucidation

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural elucidation. While specific experimental data for α-L-gulopyranose is not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on established principles of carbohydrate NMR.

¹H and ¹³C NMR: The ¹H NMR spectrum of α-L-gulopyranose is expected to show distinct signals for each of its non-exchangeable protons. The anomeric proton (H-1) typically resonates in the downfield region (around 4.5-5.5 ppm). The remaining ring protons usually appear in a more crowded region (3-4.5 ppm). The ¹³C NMR spectrum provides a signal for each unique carbon atom, with the anomeric carbon (C-1) appearing around 90-100 ppm and the other ring carbons resonating between 60-80 ppm.

2D NMR Techniques: To overcome the signal overlap in 1D spectra and to establish connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). It is used to trace the proton connectivity within the pyranose ring, starting from the well-resolved anomeric proton signal.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This is particularly useful for identifying all protons belonging to the gulopyranose ring system, even when some signals are overlapped.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH, ³JCH). This is crucial for confirming assignments and for identifying connections to substituents or across glycosidic linkages in more complex structures.

TechniqueInformation ProvidedApplication for α-L-Gulopyranose
¹H NMR Chemical shifts and coupling constants of protons.Identification of anomeric proton and estimation of ring proton orientations.
¹³C NMR Chemical shifts of carbon atoms.Identification of anomeric carbon and fingerprinting of the monosaccharide.
COSY Through-bond proton-proton correlations (2-3 bonds).Tracing the connectivity of the proton spin system within the pyranose ring.
TOCSY Through-bond correlations within a whole spin system.Assigning all protons of the gulopyranose ring, even in cases of signal overlap.
HSQC One-bond proton-carbon correlations.Assigning the ¹³C signals based on the proton assignments.
HMBC Long-range proton-carbon correlations (2-3 bonds).Confirming assignments and determining connectivity to other residues or substituents.
NOESY Through-space proton-proton correlations.Determining the stereochemistry and three-dimensional conformation of the pyranose ring.

Analysis of Coupling Constants for Conformational Elucidation

The magnitude of vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is a cornerstone for determining the conformation of the pyranose ring. For a six-membered ring like gulopyranose, the dominant conformations are the chair forms, ¹C₄ and ⁴C₁.

By analyzing the ³J(H,H) values for the ring protons, the relative orientation (axial or equatorial) of these protons can be determined. For instance, a large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This analysis allows for the determination of the preferred chair conformation of α-L-gulopyranose in solution.

Coupling ConstantTypical Value (Hz)Dihedral Angle RelationshipInferred Orientation
³J(Hax, Hax)8 - 10~180°trans-diaxial
³J(Hax, Heq)2 - 5~60°gauche
³J(Heq, Heq)1 - 3~60°gauche

NMR Chemical Shift Prediction for Structural Assignment

Due to the limited availability of experimental NMR data for α-L-gulopyranose, computational methods for predicting chemical shifts are of significant value. Several software packages and online tools, such as CASPER (Computer Assisted Spectrum Prediction for Education and Research), utilize databases of known carbohydrate structures and their NMR parameters to predict the ¹H and ¹³C chemical shifts of novel structures.

These prediction tools work by identifying structural fragments within the target molecule (α-L-gulopyranose) that are present in the database. The chemical shifts are then calculated based on the shifts of these known fragments, with corrections applied for neighboring group effects. While not a substitute for experimental data, these predictions can provide a valuable starting point for the assignment of complex spectra and can help to differentiate between possible isomers.

Kinetic Isotope Effect Measurements via NMR

Kinetic Isotope Effect (KIE) studies provide insight into reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. NMR spectroscopy can be a powerful tool for measuring KIEs, particularly for reactions involving carbohydrates. By using specifically labeled substrates (e.g., with ¹³C or ²H), changes in the relative intensities of NMR signals for the labeled and unlabeled species can be monitored over the course of a reaction.

For α-L-gulopyranose, NMR-based KIE measurements could be used to study the mechanisms of enzymes that act on this sugar or to investigate the anomerization process. While specific KIE studies on α-L-gulopyranose are not readily found in the literature, the methodology is well-established for other monosaccharides.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures and the characterization of individual components.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of a molecule from its measured mass.

For α-L-gulopyranose (C₆H₁₂O₆), the theoretical exact mass can be calculated. HRMS analysis would confirm this elemental composition, providing a high degree of confidence in the identity of the compound. This is particularly important to distinguish it from other isobaric compounds.

PropertyValue
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.156 g/mol
Exact Mass 180.063388 u
Monoisotopic Mass 180.063388 u

Data sourced from PubChem. nih.gov

In addition to determining the mass of the intact molecule, HRMS can be used to analyze fragment ions produced through tandem mass spectrometry (MS/MS). The accurate mass of these fragments provides valuable information for sequencing oligosaccharides or for identifying the positions of modifications on the sugar ring.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of α-L-gulopyranose, often in the form of its constituent uronic acid, L-guluronic acid, within complex biological matrices. This method is particularly well-suited for pharmacokinetic studies of alginate oligosaccharides (AOs) derived from polymers containing L-guluronic acid. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample undergoes separation on a liquid chromatography column, frequently an anion-exchange column, which effectively resolves oligosaccharides of varying sizes. nih.gov The separated components are then introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the molecules and then selects a specific precursor ion (e.g., a dimer, trimer, or tetramer of the oligosaccharide). This precursor ion is then fragmented, and the resulting product ions are detected. This two-stage mass analysis provides a high degree of specificity and sensitivity.

Research has demonstrated the utility of LC-MS/MS for detecting and quantifying alginate oligosaccharides in mouse plasma and urine following oral administration. nih.govresearchgate.net This allows for the determination of key pharmacokinetic parameters. For instance, after a single oral dose of an AO mixture, the maximum plasma concentration (Cmax) was observed within minutes, indicating rapid absorption from the digestive tract. nih.gov

Table 1: Pharmacokinetic Parameters of Alginate Oligosaccharides (AOs) in Mice Determined by LC-MS/MS

ParameterPlasmaUrine
Time to Cmax5 minutes30 minutes
Estimated Cmax24.5 µg/mL425.5 µg/mL

This data is based on a calibration curve using an AO trimer standard. nih.gov

The high sensitivity of this method allows for the detection of low concentrations of these compounds, making it an invaluable tool for understanding the absorption, distribution, metabolism, and excretion of L-gulose-containing oligosaccharides. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and sensitive technique for the analysis of large biomolecules, including polysaccharides containing α-L-gulopyranose residues. It is particularly useful for determining the molecular weight distribution of alginate oligosaccharides produced by enzymatic depolymerization. researchgate.netnih.gov

In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector.

MALDI-TOF-MS has been successfully employed to characterize the products of alginate degradation by alginate lyases. researchgate.net This enzymatic digestion breaks down the polysaccharide into a mixture of oligosaccharides of varying lengths. The resulting mass spectrum provides a fingerprint of the oligosaccharide mixture, allowing for the identification of individual oligomers. Furthermore, tandem mass spectrometry (MALDI-TOF/TOF-MS) can provide structural information, including the sequence of mannuronic and guluronic acid residues within the oligosaccharides. nih.gov

Studies have also utilized MALDI-TOF-MS to characterize the exopolysaccharides from anaerobic granular sludge, revealing spectra similar to that of alginate, suggesting the presence of L-guluronic acid-containing polymers in these complex microbial communities. nih.gov

Table 2: Representative MALDI-TOF-MS Data for Alginate Oligosaccharides

OligosaccharideObserved m/z
Unsaturated Trimer533.06
Unsaturated Tetramer709.09
Unsaturated Pentamer885.12

Observed m/z values correspond to [M-H]⁻ ions of unsaturated oligosaccharides from alginate.

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of monosaccharides, including L-guluronic acid derived from α-L-gulopyranose. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly powerful HPLC method for carbohydrate analysis as it allows for the direct detection of underivatized sugars with high sensitivity and specificity. nih.govmdpi.com

HPAEC-PAD operates under alkaline conditions, which cause the partial ionization of the hydroxyl groups on carbohydrates, enabling their separation on an anion-exchange column. nih.gov The separated analytes are then detected electrochemically. This method has been optimized for the analysis of unsaturated alginate oligosaccharides, with a single run being completed in as little as 30 minutes. nih.gov It has been successfully applied to quantify the monomeric composition of polysaccharides from sources such as brown algae, determining the relative amounts of L-guluronic acid and D-mannuronic acid. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode suitable for the separation of polar compounds like sugars, though less commonly reported specifically for L-gulose.

Table 3: Monosaccharide Composition of Polysaccharides from Brown Algae Determined by HPAEC-PAD

Algae SpeciesGuluronic Acid (%)Mannuronic Acid (%)
Ascophyllum nodosum12.521.3
Fucus vesiculosus11.827.9
Saccharina latissima13.217.1

Data represents the percentage of total monosaccharides. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for determining the glycosidic linkages within polysaccharides containing α-L-gulopyranose. nih.govresearchgate.net This method, known as methylation analysis, involves a series of chemical modifications to the polysaccharide. nih.govtaylorfrancis.com

The free hydroxyl groups of the polysaccharide are first methylated. The polymer is then hydrolyzed to break the glycosidic bonds, followed by reduction of the monosaccharides to their corresponding alditols. Finally, the newly formed hydroxyl groups (which were previously involved in linkages) are acetylated. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by MS based on their characteristic fragmentation patterns.

This technique has been instrumental in elucidating the structure of alginates, which are linear copolymers of 1,4-linked β-D-mannuronic acid and α-L-guluronic acid. nih.gov By identifying the specific PMAAs, researchers can determine the positions of the glycosidic linkages. A recent advancement in this method includes a pretreatment step that allows for the detection and quantification of uronic acid linkages in alginates, which can be challenging with traditional methods. nih.gov

Table 4: Glycosidic Linkages in Polysaccharides from Himanthalia elongata Identified by GC-MS

LinkageAbundance (%)
4-GulpA8.5
4-ManpA8.3
4-Glcp13.8
3,4-Fucp12.0

GulpA and ManpA represent guluronic and mannuronic acid residues, respectively. nih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers, including those containing α-L-gulopyranose such as sodium alginate. nih.govmalvernpanalytical.comresearchgate.net

In SEC, a solution of the polymer is passed through a column packed with porous beads. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. The elution time is thus inversely proportional to the logarithm of the molecular weight. malvernpanalytical.com

The system is typically calibrated with a series of polymer standards of known molecular weight, such as pullulan, to create a calibration curve. nih.govresearchgate.net By comparing the elution time of the unknown sample to the calibration curve, its molecular weight can be estimated. SEC is a crucial tool for quality control and for understanding how the physical properties of alginates relate to their molecular characteristics. nih.govuspnf.com The typical average molecular weight for alginates ranges from 10,000 to 600,000 g/mol . uspnf.com

Table 5: Molecular Weight Parameters of Sodium Alginate Determined by SEC

ParameterValue (kDa)
Weight-average molecular weight (Mw)10 - 600
Number-average molecular weight (Mn)Varies
Polydispersity Index (PDI = Mw/Mn)>1

The range for Mw is a typical range for commercially available alginates. uspnf.com

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the chirality and conformation of polysaccharides containing α-L-gulopyranose in solution. capes.gov.brntnu.no This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the secondary structure of the polymer.

By analyzing the CD spectrum, it is possible to quantify the relative amounts of L-guluronate and D-mannuronate residues. capes.gov.br Furthermore, CD spectroscopy can reveal conformational changes that occur upon interaction with other molecules, such as the crosslinking of alginates with chitosan (B1678972) oligomers, providing insights into the formation of higher-ordered structures. ntnu.no

Table 6: Characteristic CD Spectral Features for Alginate Blocks

Alginate Block StructureSpectral Characteristics
Poly-L-guluronate (G-block)Entirely negative spectrum
Poly-D-mannuronate (M-block)Strong positive band
Alternating (MG-block)Intermediate spectrum

These characteristics allow for the determination of block composition in alginates. capes.gov.br

Computational Modeling and Simulation Approaches for α L Gulopyranose Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum physics, are employed to investigate the electronic structure of molecules with high accuracy. These methods, including ab initio and Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of α-L-gulopyranose, such as its geometry, charge distribution, and chemical reactivity.

QM methods can predict the most stable gas-phase conformation of α-L-gulopyranose by calculating the energies of various possible arrangements of its hydroxyl and hydroxymethyl groups. DFT calculations, for instance at the B3LYP/6-311++G** level of theory, have been effectively used to study monosaccharides and their interactions with water molecules. nih.gov Such studies provide data on bond lengths, bond angles, and dihedral angles, which are crucial for parameterizing more computationally efficient methods like molecular mechanics.

Furthermore, QM calculations reveal the electronic landscape of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting reactivity. For α-L-gulopyranose, QM can be used to:

Calculate the partial atomic charges on each atom, indicating sites prone to electrostatic interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict how the molecule will interact with other reagents.

Model the energetics of protonation and deprotonation of the hydroxyl groups, which is key to understanding its behavior in acidic or basic conditions and in enzyme active sites.

These high-level calculations provide a foundational understanding of the molecule's inherent properties, which informs and validates other simulation techniques.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits their application to relatively small systems and short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally feasible alternative for studying larger systems, such as a solvated α-L-gulopyranose molecule or its interaction with a protein, over timescales from nanoseconds to microseconds. nih.gov

MM methods approximate a molecule as a collection of balls (atoms) connected by springs (bonds), using a simplified potential energy function known as a force field to calculate the energy of the system. nih.gov MD simulations use this force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the dynamic evolution of the system over time. This allows for the exploration of conformational changes, solvent interactions, and other dynamic processes. nih.gov

The accuracy of MM and MD simulations is entirely dependent on the quality of the underlying force field. nih.gov Carbohydrates, due to their unique stereochemical and electronic features like the anomeric effect and numerous chiral centers, require specialized force fields. nih.govscispace.com Force fields such as GLYCAM (Glycan-specific) and the carbohydrate parameters within CHARMM are widely used for this purpose. nih.govresearchgate.netresearchgate.net

The development of these force fields is a meticulous process:

Parameterization: QM calculations are performed on monosaccharides and their fragments to obtain data on bond lengths, angles, dihedral torsions, and partial atomic charges. These data serve as targets for fitting the parameters of the MM potential energy function.

Validation: The force field is then tested for its ability to reproduce experimental data, such as crystal structures, NMR-derived conformational preferences, and thermodynamic properties like osmotic pressure. researchgate.net For L-sugars like α-L-gulopyranose, parameters are often developed by leveraging existing parameters for D-sugars and validating them against available experimental or high-level QM data. The goal is to ensure the force field can accurately model the unique conformational preferences of L-sugars, such as the favored ¹C₄ chair conformation. iucr.org

The table below breaks down the typical components of a carbohydrate force field's potential energy function.

TermMathematical FormDescription
Bond Stretching$$K_b(b - b_0)^2$$Represents the energy required to stretch or compress a covalent bond from its equilibrium length ($$b_0$$).
Angle Bending$$K_θ(θ - θ_0)^2$$Represents the energy required to bend the angle between three bonded atoms from its equilibrium value ($$θ_0$$).
Dihedral Torsions$$K_χ(1 + \cos(nχ - δ))$$Describes the energy barrier associated with rotation around a central bond, crucial for modeling ring puckering and substituent orientation.
van der Waals$$ε_{ij}[(\frac{R_{min,ij}}{r_{ij}})^{12} - 2(\frac{R_{min,ij}}{r_{ij}})^6]$$Models the short-range repulsive and attractive (dispersion) forces between non-bonded atoms using a Lennard-Jones potential.
Electrostatic$$\frac{q_i q_j}{4πε_0 r_{ij}}$$Calculates the Coulombic interaction energy between atoms based on their partial charges ($$q_i, q_j$$) and the distance between them.

A pyranose ring like that of α-L-gulopyranose is not static; it can adopt various non-planar conformations, including two stable chairs (¹C₄ and ⁴C₁), boats, and skew-boats. gu.se Mapping the conformational free energy landscape reveals the relative stability of these conformers and the energy barriers separating them. tandfonline.comacs.org

Enhanced sampling MD techniques, such as metadynamics, are often used to overcome energy barriers and explore the full range of possible conformations. acs.orgbohrium.comurl.edu In these simulations, the puckering of the ring is described by a set of coordinates (e.g., Cremer-Pople puckering coordinates), and the simulation systematically explores the landscape as a function of these coordinates.

For an L-sugar like α-L-gulopyranose, the ¹C₄ chair conformation is generally the most stable, in contrast to the ⁴C₁ chair favored by most D-sugars. iucr.org The free energy landscape would show this ¹C₄ state as a deep energy minimum. The map also reveals the pathways for interconversion between conformers, for instance, the path from the ¹C₄ chair to the higher-energy ⁴C₁ chair, which proceeds through various boat and skew-boat transition states. tandfonline.com Understanding this landscape is critical, as enzymes often bind and act upon higher-energy, distorted conformations of the sugar ring. portlandpress.comresearchgate.net

The conformation of α-L-gulopyranose in an aqueous solution is heavily influenced by its interactions with surrounding water molecules. nih.gov MD simulations using explicit water models (e.g., TIP3P) are the primary tool for studying these hydration and solvation effects. nih.govimrpress.com

These simulations provide a dynamic picture of the hydration shell around the sugar. Key analyses include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from a specific atom (e.g., a hydroxyl oxygen) on the sugar. They reveal the structure of the hydration shells.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the sugar's hydroxyl groups (and ring oxygen) and water molecules can be calculated. This analysis shows how α-L-gulopyranose integrates into the water hydrogen-bond network. nih.gov

Water Dynamics: The simulations can quantify how the sugar affects the mobility of nearby water molecules compared to bulk water.

Solvation affects the conformational equilibrium. The presence of water can stabilize certain conformations by forming favorable hydrogen bonds, potentially lowering the energy barriers between different puckering states compared to the gas phase. nih.govtandfonline.com This explicit modeling of solvent is crucial for accurately representing the behavior of α-L-gulopyranose in a biological context.

Modeling of Enzyme-Substrate Interactions and Catalytic Mechanisms

Computational methods are essential for understanding how α-L-gulopyranose might be recognized and processed by enzymes. researchgate.net Techniques like molecular docking and MD simulations are used to model the binding of the sugar into an enzyme's active site. theses.cz

Molecular Docking: This method predicts the preferred binding orientation (pose) of a substrate, like α-L-gulopyranose, within an enzyme's active site. It scores different poses based on steric and electrostatic complementarity.

MD Simulations of the Enzyme-Substrate Complex: Once a plausible binding pose is identified, a full MD simulation of the enzyme-substrate complex solvated in water is performed. These simulations can:

Assess the stability of the binding pose over time.

Identify the key amino acid residues that interact with the sugar through hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov

Reveal how the enzyme might induce a conformational change in the sugar ring, pushing it toward a higher-energy state that is closer to the reaction's transition state. portlandpress.com

For example, in the crystal structure of Pseudomonas putida scyllo-inositol dehydrogenase complexed with L-glucose (a close relative of L-gulose), specific residues like Lys106, Asp191, and His195 were identified as crucial for catalysis, while His318 from an adjacent subunit was involved in substrate recognition. plos.org Similar modeling approaches for a hypothetical α-L-gulopyranose-processing enzyme would aim to identify such key interactions, providing a structural basis for its specificity and catalytic mechanism.

Transition State Theory and Reaction Pathway Modeling for α-L-gulopyranose Transformations

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgbritannica.com It posits that reactants pass through a high-energy transition state (TS) on their way to becoming products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For chemical transformations involving α-L-gulopyranose, such as anomerization (conversion to the β-anomer) or enzymatic hydrolysis, computational methods can be used to model the reaction pathway and characterize the transition state. nih.gov

QM/MM Methods: For enzymatic reactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. The reacting portion of the system (the sugar and key catalytic residues) is treated with high-level QM, while the rest of the protein and solvent are treated with a more efficient MM force field. nih.gov

Reaction Coordinate Scanning: By systematically changing a geometric parameter (the reaction coordinate), such as the length of the bond being broken, researchers can map the potential energy surface along the reaction pathway and locate the transition state.

Kinetic Isotope Effects (KIEs): Computational modeling can be combined with experimental KIEs to refine the structure of the transition state. nih.govnih.gov

Modeling the anomerization of α-L-gulopyranose, for example, would likely show a pathway involving a ring-opening to an intermediate aldehyde form before re-closing. nih.govresearchgate.net The transition states would correspond to the highest energy points along this ring-opening and ring-closing process. These models provide invaluable, albeit theoretical, insights into the fleeting structures that govern the chemical reactivity of α-L-gulopyranose. nih.gov

Q & A

Q. What are the primary spectroscopic methods for identifying and characterizing alpha-L-gulopyranose in complex mixtures?

To confirm the presence of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2D experiments like HSQC) and mass spectrometry (MS). Polarimetry can further verify optical activity. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-referencing spectral data with established databases (e.g., PubChem, SciFinder) ensures accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Design controlled experiments using buffer solutions across a pH range (e.g., 2–12) and temperatures (e.g., 25–100°C). Monitor degradation via high-performance liquid chromatography (HPLC) or spectrophotometry. Kinetic studies (e.g., Arrhenius plots) quantify degradation rates. Include replicates and negative controls to minimize experimental error .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported conformational data for this compound in solution?

Address discrepancies by standardizing solvent systems (e.g., D2_2O vs. DMSO-d6_6) and employing advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Compare results with computational models (molecular dynamics simulations) to validate experimental observations. Systematic meta-analyses of prior studies can identify methodological inconsistencies .

Q. How should researchers design experiments to investigate the glycosidic bond formation mechanisms involving this compound?

Use isotopic labeling (e.g., 13C^{13}C-glucose precursors) to track glycosylation pathways. Employ enzymatic assays (e.g., glycosyltransferases) and kinetic isotope effects (KIE) to elucidate reaction mechanisms. Pair these with density functional theory (DFT) calculations to model transition states .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives with high enantiomeric purity?

Document reaction conditions rigorously (e.g., solvent, catalyst, temperature). Use chiral chromatography (e.g., HPLC with chiral columns) and circular dichroism (CD) to verify purity. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols in repositories like Zenodo .

Q. How can computational models predict the biological interactions of this compound with proteins or receptors?

Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to study binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with structural databases (e.g., PDB) .

Q. What interdisciplinary approaches integrate this compound research into broader carbohydrate metabolism studies?

Combine metabolomics (LC-MS/MS) with transcriptomic profiling (RNA-seq) to map metabolic pathways. Use stable isotope-resolved metabolomics (SIRM) to trace gulopyranose incorporation into cellular systems. Collaborate with bioinformaticians to analyze multi-omics datasets .

Methodological Guidance

Q. How should researchers conduct systematic literature reviews on this compound?

Use academic databases (PubMed, Web of Science, Google Scholar) with keywords like "this compound," "conformational analysis," and "biosynthesis." Apply inclusion/exclusion criteria (e.g., peer-reviewed articles, 2000–2025). Tools like Zotero or EndNote streamline citation management. Critically appraise sources for methodological rigor using checklists (e.g., PRISMA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.